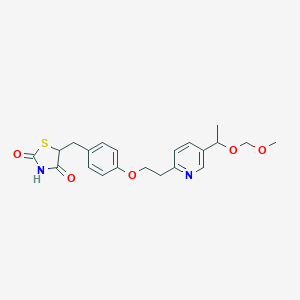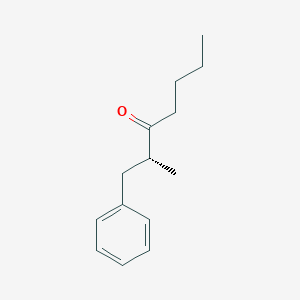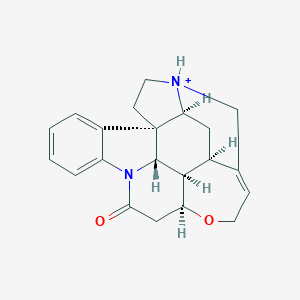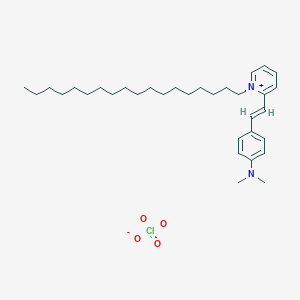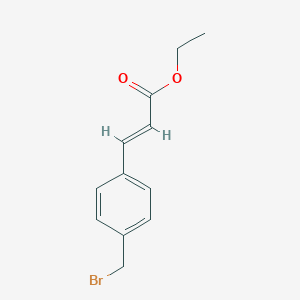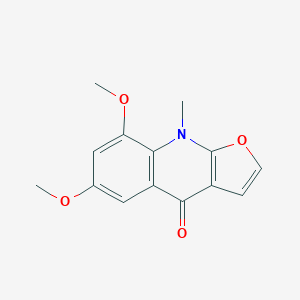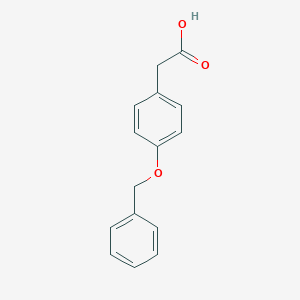
4-Benzyloxyphenylacetic acid
Descripción general
Descripción
4-Benzyloxyphenylacetic acid is a chemical compound that belongs to the class of phenylacetic acid derivatives. These compounds are characterized by a phenylacetic acid moiety, which is a benzene ring attached to an acetic acid group. The benzyloxy substituent indicates the presence of a benzyl ether group attached to the phenyl ring. Phenylacetic acid derivatives have been studied for various biological activities, including their role as aldose reductase inhibitors, which are important in the management of diabetic complications .
Synthesis Analysis
The synthesis of phenylacetic acid derivatives, including those with benzyloxy substituents, can be achieved through various synthetic routes. An improved method for synthesizing phenylacetic acid derivatives involves the carbonylation of corresponding benzyl chloride derivatives. This method has been shown to yield products like 2,4-dichlorophenylacetic acid with high efficiency . Another approach for synthesizing related compounds is the Friedel-Crafts reaction, as demonstrated in the preparation of 3,4-dimethoxyphenylacetic acid . Although these methods do not directly describe the synthesis of 4-benzyloxyphenylacetic acid, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure and geometry of phenylacetic acid derivatives can be optimized using computational methods such as density functional theory (DFT). Spectroscopic techniques like NMR, UV-VIS, and IR are commonly employed to confirm the structures of these compounds. For instance, azo-benzoic acids, which are structurally related to benzyloxyphenylacetic acids, have been characterized using these methods . The molecular structure analysis is crucial for understanding the chemical behavior and potential biological activity of the compound.
Chemical Reactions Analysis
Phenylacetic acid derivatives can undergo various chemical reactions. One such reaction is the Mitsunobu reaction, where a bifunctional reagent like 4-(diphenylphosphino)benzoic acid can act as both a reductant and a pronucleophile. This reaction can lead to the inversion of secondary alcohols to esters . Additionally, arylacetic acids with amino groups can react with alkenes in the presence of photocatalysts under visible light to yield benzylated products through oxidative decarboxylation . These reactions highlight the reactivity of phenylacetic acid derivatives and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetic acid derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of halogenated benzyl subunits into phenylacetic acid derivatives has been shown to impact their biological activity as aldose reductase inhibitors . The acid-base dissociation and azo-hydrazone tautomerism of azo-benzoic acids in solution are dependent on solvent composition and pH, indicating that the physical and chemical properties of these compounds are sensitive to environmental conditions .
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition
Research on substituted benzyloxyphenylacetic acids, including 4-Benzyloxyphenylacetic acid, has revealed their potential as aldose reductase inhibitors. These compounds, particularly 4-Benzyloxyphenylacetic acid derivatives, are explored for their inhibitory effects, which are crucial in managing complications of diabetes, such as diabetic cataracts, retinopathy, and neuropathy. The structural modifications of these compounds and their influence on inhibitory effects highlight the critical role of the methylene spacer between the aromatic core and the acidic function in determining their biological activity (Rakowitz et al., 2006).
Antimicrobial and Antioxidant Activities
New phenylsulfamoyl carboxylic acids, including structures related to 4-Benzyloxyphenylacetic acid, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies involve the characterization of these compounds and testing against various microorganisms, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Salmonella typhi, Candida albicans, and Aspergillus niger. The antioxidant activity of these compounds has also been measured, showcasing their potential in medical and pharmaceutical applications (Egbujor et al., 2019).
Synthesis of Novel Fluorescence Probes
4-Benzyloxyphenylacetic acid derivatives have been used in the synthesis of novel fluorescence probes that can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and peroxidase intermediates. These probes, due to their selective and dose-dependent fluorescence upon reaction with hROS, are valuable tools in studying the roles of reactive oxygen species in various biological and chemical applications (Setsukinai et al., 2003).
Propiedades
IUPAC Name |
2-(4-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHGAJLIKDAOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215791 | |
| Record name | 4-Benzyloxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenylacetic acid | |
CAS RN |
6547-53-1 | |
| Record name | 4-Benzyloxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6547-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyloxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006547531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6547-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzyloxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyloxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzyloxyphenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE5NH2G3DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

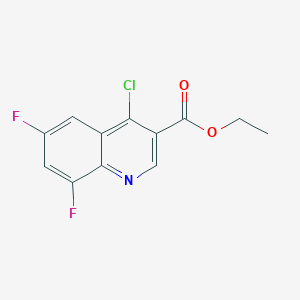
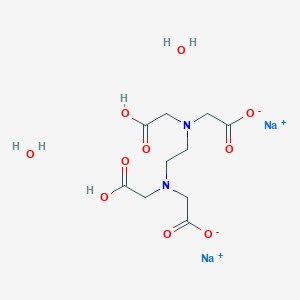
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)

